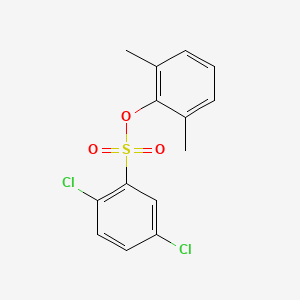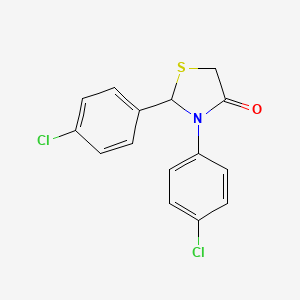![molecular formula C15H11N3O3S B5125510 5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5125510.png)
5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is also known as indole-2,3-dione-thiosemicarbazone (ITSC), and it is a derivative of thiosemicarbazone.
Mecanismo De Acción
The mechanism of action of 5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, studies have shown that ITSC can inhibit the activity of enzymes involved in DNA synthesis, which may contribute to its antitumor activity. ITSC has also been shown to inhibit the replication of certain viruses, including the herpes simplex virus.
Biochemical and Physiological Effects:
5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have various biochemical and physiological effects. Studies have shown that ITSC can induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity. ITSC has also been shown to inhibit the growth of bacteria and viruses, which may contribute to its antibacterial and antiviral activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its potential as a therapeutic agent. However, one of the main limitations is the lack of understanding of its mechanism of action. Additionally, further studies are needed to determine its toxicity and potential side effects.
Direcciones Futuras
There are many potential future directions for research on 5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. Some possible areas of focus include:
1. Further investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases.
2. Studies to determine its toxicity and potential side effects.
3. Investigation of its potential as an agricultural pesticide.
4. Exploration of its potential as a material for electronic and optoelectronic devices.
5. Development of new synthesis methods to improve yields and purity.
Métodos De Síntesis
The synthesis of 5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be achieved through the reaction of thiosemicarbazide with indole-2,3-dione in the presence of acetic anhydride. This reaction yields ITSC as a yellow crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in various fields. In medicine, ITSC has been shown to possess antitumor, antiviral, and antibacterial activities. It has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
5-[(1-acetylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-8(19)18-7-9(10-4-2-3-5-12(10)18)6-11-13(20)16-15(22)17-14(11)21/h2-7H,1H3,(H2,16,17,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCWZRROJJINNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1-Acetylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({[3-(1-azepanyl)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5125442.png)
![2-[4-({4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinyl]-6-methylnicotinonitrile bis(trifluoroacetate)](/img/structure/B5125454.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-phenylpiperazine](/img/structure/B5125456.png)
![2-{[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5125460.png)

![1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5125472.png)
![1-(2-chlorobenzyl)-N-[(2-methyl-1H-indol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5125484.png)
![3-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5125485.png)
![[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5125493.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-isopropylurea](/img/structure/B5125497.png)


![2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B5125528.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125533.png)